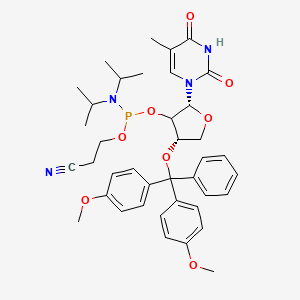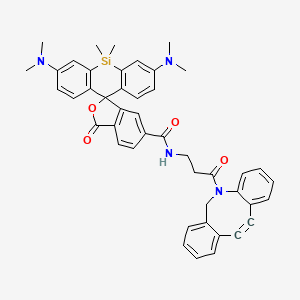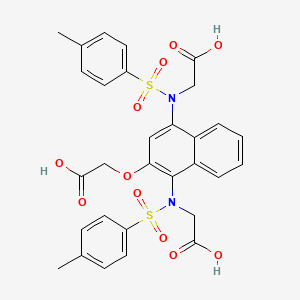
DMTr-TNA-5MeU-amidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMTr-TNA-5MeU-amidite: is a phosphoramidite monomer used in the synthesis of oligonucleotides. It is a derivative of uridine and is commonly employed in the field of nucleic acid chemistry for the assembly of oligoribonucleotides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of DMTr-TNA-5MeU-amidite involves the protection of the hydroxyl groups of uridine, followed by the introduction of the phosphoramidite group. The typical synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups of uridine are protected using dimethoxytrityl (DMTr) chloride.
Introduction of Phosphoramidite Group: The protected uridine is then reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to introduce the phosphoramidite group
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the protection and phosphoramidite introduction reactions.
Purification: The product is purified using chromatography techniques to ensure high purity and yield
Analyse Des Réactions Chimiques
Types of Reactions: DMTr-TNA-5MeU-amidite undergoes several types of chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.
Substitution: The DMTr group can be removed under acidic conditions to expose the hydroxyl group for further reactions
Common Reagents and Conditions:
Oxidation: Iodine in the presence of water and pyridine is commonly used for the oxidation of the phosphoramidite group.
Substitution: Trichloroacetic acid in dichloromethane is used to remove the DMTr group
Major Products:
Oxidation: The major product is the corresponding phosphate derivative.
Substitution: The major product is the deprotected uridine derivative
Applications De Recherche Scientifique
DMTr-TNA-5MeU-amidite has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: It is employed in the study of nucleic acid interactions and the development of nucleic acid-based probes.
Medicine: It is used in the development of therapeutic oligonucleotides for the treatment of genetic disorders.
Industry: It is utilized in the production of diagnostic oligonucleotides for various industrial applications
Mécanisme D'action
The mechanism of action of DMTr-TNA-5MeU-amidite involves its incorporation into oligonucleotides during synthesis. The phosphoramidite group reacts with the hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to form a stable phosphate linkage, resulting in the elongation of the oligonucleotide chain .
Comparaison Avec Des Composés Similaires
DMTr-TNA-C(Bz)-amidite: A similar phosphoramidite monomer used in the synthesis of oligonucleotides.
DMTr-TNA-G(iBu)-amidite: Another phosphoramidite monomer used for oligonucleotide synthesis
Uniqueness: DMTr-TNA-5MeU-amidite is unique due to its specific uridine base, which provides distinct properties and reactivity compared to other phosphoramidite monomers. Its use in the synthesis of modified oligonucleotides makes it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C39H47N4O8P |
|---|---|
Poids moléculaire |
730.8 g/mol |
Nom IUPAC |
3-[[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C39H47N4O8P/c1-26(2)43(27(3)4)52(49-23-11-22-40)51-35-34(25-48-37(35)42-24-28(5)36(44)41-38(42)45)50-39(29-12-9-8-10-13-29,30-14-18-32(46-6)19-15-30)31-16-20-33(47-7)21-17-31/h8-10,12-21,24,26-27,34-35,37H,11,23,25H2,1-7H3,(H,41,44,45)/t34-,35?,37+,52?/m0/s1 |
Clé InChI |
CEPXSVFEFKTSLF-CZEFHYMUSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C([C@H](CO2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(C(CO2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12386489.png)

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12386496.png)


methyl phosphate](/img/structure/B12386520.png)




![(2S,4S)-1-[(2S)-2-[[2-[4-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12386536.png)



